6-(4-Bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
6-(4-Bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a dihydropyridine ring, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multi-step reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonium acetate. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile: shares similarities with other dihydropyridine derivatives, such as nifedipine and amlodipine.
Thiazole derivatives: Compounds like 4-(4-Bromophenyl)-thiazol-2-amine also exhibit similar biological activities.
Uniqueness
- The presence of both bromophenyl and phenyl groups in this compound provides unique steric and electronic properties, making it distinct from other similar compounds.
- Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness .
Properties
Molecular Formula |
C18H11BrN2O |
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Molecular Weight |
351.2 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11BrN2O/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-20)18(22)21-17/h1-10H,(H,21,22) |
InChI Key |
OBUFZKRFNYRUQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
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